molecular formula C18H20F3N3O3S B2988288 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097917-79-6

1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2988288
CAS No.: 2097917-79-6
M. Wt: 415.43
InChI Key: GEWFJRLBVOUORW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a benzoyl group, a methylsulfanyl group, and an imidazolidine-2,4-dione group. These groups are common in many bioactive compounds and can contribute to a wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring provides a basic nitrogen atom, the benzoyl group contributes a carbonyl group, and the methylsulfanyl group adds a sulfur atom. The imidazolidine-2,4-dione group contains a five-membered ring with two carbonyl groups and a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of several different functional groups. For example, the piperidine ring could contribute to basicity, the benzoyl group could contribute to acidity, and the methylsulfanyl group could contribute to nucleophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound , due to its complex nature, shares structural similarities with various imidazolidine-2,4-dione derivatives, which have been extensively studied for their chemical synthesis and potential applications in medicinal chemistry. A notable example includes the synthesis of 13,16-diazaestrone analogs utilizing imidazolidine-2,4-dione, demonstrating chemoselective N-alkylation and selective reduction methods for creating structurally related compounds (Parihar & Ramana, 2003). Additionally, new synthetic pathways for fused imidazole derivatives from imidazolidinones highlight the versatility and potential for creating a wide range of biologically active compounds with varying structural features (El-Shareif et al., 2003).

Biological Activities

Imidazolidine-2,4-dione derivatives have been explored for a variety of biological activities, including antimicrobial, antifungal, and antiviral properties. For instance, certain derivatives have shown promising activities against Staphylococcus aureus MRSA, suggesting potential applications as chemosensitizers to improve antibiotic effectiveness (Matys et al., 2015). Another study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which exhibited significant in vitro antibacterial activity against gram-positive bacteria, indicating their potential as antibacterial agents (Prakash et al., 2011).

Antioxidant and Anti-inflammatory Applications

Compounds structurally related to 1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione have been evaluated for their antioxidant properties, which are crucial in the development of therapeutic agents for managing oxidative stress-related diseases. For example, the synthesis and antioxidant evaluation of pyrazolopyridine derivatives have led to the identification of compounds with promising antioxidant activities, supporting the potential for similar compounds to be used in antioxidant therapies (Gouda, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and developed into a drug .

Properties

IUPAC Name

1-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S/c1-28-14-4-2-12(3-5-14)16(26)22-8-6-13(7-9-22)23-10-15(25)24(17(23)27)11-18(19,20)21/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWFJRLBVOUORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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